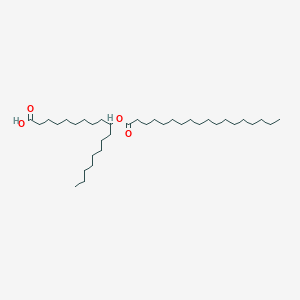
MTSET (chloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MTSET (chloride) is a methanethiosulfonate (MTS), a sulfhydryl-reactive compound that forms mixed disulfide linkages. It is a positively charged sulfhydryl-specific reagent that reacts with substituted cysteines. It can provide functional information about relative positions of amino acids within a protein and can be used to probe binding site electrostatic interactions.
Applications De Recherche Scientifique
1. Genome-wide Association Testing
MTSET is utilized in genome-wide association testing, specifically in a mixed-model approach called mtSet, for joint analysis across multiple correlated traits. This approach is efficient for genetic analysis of large cohorts and multiple traits, considering population structure and relatedness (Casale et al., 2015).
2. Characterizing Functional Consequences in Ion Transport
MTSET has been used to characterize the functional and pharmacological consequences of labeling on transporter kinetic properties. For example, it was employed to study the γ-aminobutyric acid transporter 1 (GAT1), exploring its interaction with MTSET and the impact on transporter function (Omoto et al., 2012).
3. Probing Transmembrane Movement
Research on the transmembrane movement of Shaker K+ channels utilized MTSET to probe the accessibility of S4 residues. This study provided insights into the displacement of S4 through the membrane, contributing to understanding channel structure and function (Larsson et al., 1996).
4. Investigating Channel Gating and Conformational Changes
MTSET has been applied to investigate conformational changes in channel gating, as demonstrated in a study involving the cystic fibrosis transmembrane conductance regulator (CFTR). This research revealed changes in pore conformation coupled to ATP binding and hydrolysis (Zhang et al., 2005).
5. Ion Channel Blocking with Functionalized Nanotubes
The use of MTSET-functionalized single-walled carbon nanotubes to irreversibly block ion channels has been explored. This approach showed the chemical interaction between MTSET and cysteine groups in ion channels (Chhowalla et al., 2005).
6. Pore Structure Analysis of Ion Channels
MTSET has played a role in analyzing the pore structure of ion channels, such as in the study of cyclic nucleotide–gated channels. This involved mutating residues to cysteine and assessing their accessibility to MTSET (Becchetti et al., 1999).
7. Elucidating Transporter Functionality and Sensitivity
In the secretory Na+-K+-2Cl− cotransporter (NKCC1), MTSET was used to identify functionally important regions and their sensitivity to inhibition, shedding light on the transporter's conformational and functional aspects (Dehaye et al., 2003).
Propriétés
Nom du produit |
MTSET (chloride) |
|---|---|
Formule moléculaire |
C6H16NO2S2 · Cl |
Poids moléculaire |
233.8 |
InChI |
InChI=1S/C6H16NO2S2.ClH/c1-7(2,3)5-6-10-11(4,8)9;/h5-6H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
HOKRDLUOKQRXTE-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CCSS(C)(=O)=O.[Cl-] |
Synonymes |
N,N,N-trimethyl-2-[(methylsulfonyl)thio]-ethanaminium, monochloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




